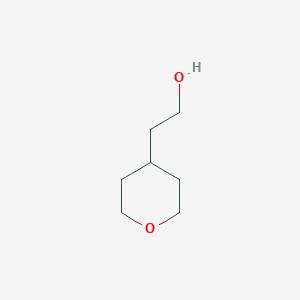

2-(Tetrahydro-2H-pyran-4-yl)ethanol

描述

Significance of the Tetrahydropyran (B127337) Moiety in Organic Synthesis and Drug Discovery

In the realm of organic synthesis, the tetrahydropyran ring is a versatile building block. rsc.orgrsc.org One of its most well-known applications is the use of the 2-tetrahydropyranyl (THP) group as a protecting group for alcohols. wikipedia.orgorganic-chemistry.org This strategy involves the reaction of an alcohol with 3,4-dihydropyran to form a THP ether, which is stable under a variety of reaction conditions. wikipedia.orgyoutube.com The alcohol can be readily regenerated by acid-catalyzed hydrolysis. wikipedia.org This protective strategy is a staple in the multistep synthesis of complex natural products and pharmaceuticals.

Beyond its role as a protecting group, the tetrahydropyran scaffold is a key structural element in many active pharmaceutical ingredients (APIs). bohrium.com Its presence can influence a molecule's pharmacological properties, including its binding affinity to biological targets and its pharmacokinetic profile. The development of novel synthetic methods to construct functionalized tetrahydropyran rings is an active area of research, with techniques such as Prins cyclization, hetero-Diels-Alder reactions, and metal-mediated cyclizations being continuously refined. rsc.orgbohrium.com The ability to stereoselectively synthesize substituted tetrahydropyrans is particularly crucial, as the spatial arrangement of substituents can dramatically impact biological activity.

The tetrahydropyran motif is also explored in drug discovery for its potential to modulate the properties of drug candidates. For instance, derivatives of tetrahydropyran have been investigated as NK1 receptor antagonists for the treatment of depression and mood disorders. chemicalbook.com Furthermore, the incorporation of tetrahydropyran rings into larger molecules, such as in the design of HIV protease inhibitors, has been shown to enhance binding interactions with the target enzyme. nih.gov

Occurrence of Tetrahydropyran Systems in Natural Products and Biologically Active Molecules

The tetrahydropyran ring is a recurring structural motif in a diverse range of natural products, highlighting its evolutionary selection for biological function. researchgate.netnih.gov This scaffold is present in everything from simple molecules like glucose to highly complex marine toxins such as palytoxin (B80417) and maitotoxin. researchgate.net Many biologically active compounds with potential medicinal applications feature this ring system. rsc.org

Examples of natural products and biologically active molecules containing the tetrahydropyran moiety are abundant and showcase a wide spectrum of biological activities. researchgate.net For instance, the anticancer agents eribulin (B193375) and bryostatin (B1237437) contain tetrahydropyran rings within their complex macrolide structures. chemicalbook.com Other marine natural products like goniodomin A and the phorboxazoles also feature this heterocyclic system. chemicalbook.comnih.gov The diarylheptanoid natural product diospongin B, which exhibits potent anti-osteoporotic activity, also contains a substituted tetrahydropyran ring. rsc.org

The following table provides a glimpse into the diversity of natural products containing the tetrahydropyran scaffold:

| Natural Product Family | Example(s) | Noted Biological Significance |

| Polyketide Macrolides | Eribulin, Bryostatin, Lasonolide A | Anticancer rsc.orgchemicalbook.com |

| Marine Toxins | Palytoxin, Maitotoxin, Goniodomin A | Various potent biological activities chemicalbook.comresearchgate.net |

| Diarylheptanoids | Diospongin B | Anti-osteoporotic rsc.org |

| Pyranose Sugars | Glucose | Fundamental to metabolism wikipedia.org |

Overview of Research Trajectories Involving 2-(Tetrahydro-2H-pyran-4-yl)ethanol and Related Structures

Research surrounding this compound, also known as (Tetrahydro-2H-pyran-4-yl)methanol, and its derivatives is multifaceted, spanning from fundamental synthesis to applications in medicinal chemistry. chemicalbook.comnih.gov This specific compound serves as a valuable building block and starting material for the synthesis of more complex molecules. chemicalbook.com

A key area of investigation is its use in the creation of novel therapeutic agents. For example, it has been utilized as a reagent in the development of pteridinone Toll-like receptor 7 agonists for the potential oral treatment of viral hepatitis. chemicalbook.com It also serves as a starting material for the synthesis of compounds that act as CB2 cannabinoid receptor agonists. chemicalbook.com

The synthesis of this compound itself is an area of chemical research, with various methods being developed and optimized. One common route involves the reduction of ethyl tetrahydropyran-4-carboxylate using a reducing agent like lithium aluminium hydride. chemicalbook.com

Furthermore, derivatives of this core structure are being explored for a range of applications. For instance, (2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)methanol is another derivative that has been synthesized for research purposes. bldpharm.com The related compound, tetrahydro-4H-pyran-4-one, is a crucial intermediate in the development of potent histamine-3 receptor antagonists for treating cognitive disorders. chemicalbook.com

The following table summarizes some of the research applications of this compound and its close relatives:

| Compound | CAS Number | Research Application Area |

| This compound | 14774-37-9 | Synthesis of TLR7 agonists, CB2 receptor agonists chemicalbook.comnih.gov |

| Tetrahydro-4H-pyran-4-one | 29943-42-8 | Intermediate for histamine-3 receptor antagonists chemicalbook.com |

| (2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)methanol | 1476847-72-9 | Chemical synthesis and research bldpharm.com |

| Ethyl tetrahydropyran-4-carboxylate | 60534-11-4 | Precursor for the synthesis of this compound chemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(oxan-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-4-1-7-2-5-9-6-3-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXZZACRGBBWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590791 | |

| Record name | 2-(Oxan-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4677-18-3 | |

| Record name | 2-(Oxan-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxan-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Tetrahydro 2h Pyran 4 Yl Ethanol and Its Architecturally Diverse Derivatives

Strategies for the Construction of the Tetrahydropyran (B127337) Core

The formation of the six-membered oxygen-containing tetrahydropyran ring is a fundamental challenge in heterocyclic chemistry. The following sections detail prominent strategies that have been successfully employed to construct this key structural motif.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, have become a cornerstone of efficient chemical synthesis. bohrium.com These reactions are prized for their operational simplicity, convergence, and ability to rapidly generate molecular complexity from simple precursors. scielo.br

A powerful strategy for assembling pyran rings is through a tandem sequence involving a Knoevenagel condensation followed by a Michael addition and subsequent cyclocondensation. This reaction cascade efficiently brings together multiple components to form the heterocyclic core.

The process is often initiated by the Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326). This step forms a reactive electron-deficient alkene (an arylidene malononitrile intermediate). This intermediate then undergoes a Michael 1,4-addition by a nucleophile, typically a 1,3-dicarbonyl compound like dimedone or ethyl acetoacetate. researchgate.net The resulting adduct is perfectly primed for an intramolecular cyclization, followed by dehydration, to yield the stable polyfunctionalized 4H-pyran ring system. researchgate.net This sequence demonstrates high atom economy and allows for the introduction of significant structural diversity by varying the aldehyde, the active methylene compound, and the Michael donor.

In some variations, this tandem reaction can be part of a more complex, pseudo-five-component reaction, highlighting its versatility in constructing elaborate molecular architectures in a single pot. scielo.br

The one-pot, three-component synthesis of 4H-pyran and related tetrahydrobenzo[b]pyran derivatives is a widely utilized and highly effective method. scielo.brnih.gov This approach typically involves the reaction of an aromatic aldehyde, malononitrile, and a β-dicarbonyl compound (such as ethyl acetoacetate, acetylacetone, or dimedone). scielo.br The reaction is facilitated by a catalyst and proceeds through the Knoevenagel, Michael addition, and cyclocondensation sequence described previously.

A variety of catalysts have been shown to be effective for this transformation, offering advantages such as high yields, short reaction times, and mild conditions. For instance, a heterogeneous catalyst comprising zinc(II) supported on a 4 Å molecular sieve has been used to produce pentasubstituted 4H-pyrans in excellent yields in refluxing ethanol (B145695). scielo.br This catalyst is easily prepared and can be reused while maintaining its activity. scielo.br Similarly, neodymium(III) oxide (Nd₂O₃) has been identified as a highly efficient and recyclable catalyst for this reaction, providing the desired product in as little as 45 minutes with a 93% yield. bohrium.com The use of such recyclable, heterogeneous catalysts aligns with the principles of green chemistry. researchgate.net

The choice of solvent and catalyst can significantly impact reaction efficiency, with ethanol often being an effective medium. scielo.br The general applicability of this method is demonstrated by its success with a wide range of substituted aromatic aldehydes.

Table 1: Comparison of Catalysts in One-Pot Synthesis of 4H-Pyran Derivatives

| Catalyst | Reactants | Solvent | Time | Yield | Reference |

| Zn²⁺/4Å Molecular Sieve | Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate | Ethanol | 4 h | Excellent | scielo.br |

| Neodymium(III) Oxide (Nd₂O₃) | 4-Chlorobenzaldehyde, Ethyl Acetoacetate | Not Specified | 45 min | 93% | bohrium.com |

| Glutamic Acid | Aromatic Aldehyde, Dimedone, Malononitrile | Ethanol:Water (1:4) | Not Specified | Good-Excellent | nih.gov |

| Fe₃O₄@Dendrimer-NH₂-HPA | Benzaldehydes, Malononitrile, Dimedone | Ethanol | 5 min | 92% | researchgate.net |

To further enhance the sustainability and efficiency of pyran synthesis, multicomponent reactions have been successfully implemented in microemulsion systems. A microemulsion is a thermodynamically stable, isotropic dispersion of two immiscible liquids, where a surfactant stabilizes micro-domains of one liquid in the other. This environment can accelerate reaction rates by creating a large interfacial area.

A notable example is the synthesis of 4H-pyran derivatives in a dodecylbenzenesulfonic acid (DBSA)/H₂O microemulsion system. organic-chemistry.org In this protocol, DBSA serves a dual role: it acts as a surfactant to form the microemulsion and as a Brønsted acid catalyst to promote the reaction. scielo.br The three-component condensation of an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound proceeds with excellent yields in water at elevated temperatures, eliminating the need for traditional organic solvents. scielo.brorganic-chemistry.org

This method is attractive for its green credentials, including the use of water as a solvent and the absence of column chromatography for purification. The DBSA/H₂O system has proven effective for a wide array of benzaldehydes bearing both electron-donating and electron-withdrawing substituents, demonstrating its broad applicability. organic-chemistry.org

Catalytic Synthesis Routes

Catalysis is fundamental to the development of efficient and selective methods for constructing the tetrahydropyran core. Organocatalysis, in particular, has emerged as a powerful tool, offering an alternative to metal-based catalysts and enabling asymmetric transformations. organic-chemistry.org

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of tetrahydropyran synthesis, organocatalysts can facilitate domino reactions that lead to the formation of the heterocyclic ring with high stereoselectivity.

Biologically relevant molecules like uric acid have been used as scaffolds for novel organocatalysts. For instance, a nano-organocatalyst based on uric acid functionalized with phosphonic acid groups has been designed and synthesized. Uric acid, a purine (B94841) derivative similar in structure to theophylline, provides a unique, hydrogen-bond-donating framework. While this specific catalyst was demonstrated in the synthesis of pyridine (B92270) derivatives, the principle of using such a cooperative vinylogous anomeric-based mechanism is applicable to the synthesis of other heterocyclic systems. The development of such catalysts, derived from readily available biological molecules, represents a sustainable approach to catalysis.

More broadly, organocatalytic methods, such as those employing proline and its derivatives, have been instrumental in the asymmetric synthesis of tetrahydropyrans, allowing for the creation of enantiopure molecules which are crucial in bioactive natural products. organic-chemistry.org

Metal-Catalyzed Processes

The formation of the tetrahydropyran ring can be efficiently achieved through various metal-catalyzed reactions. These processes offer advantages in terms of efficiency, selectivity, and mild reaction conditions. Catalysts ranging from noble metals like palladium to earth-abundant metals supported on various matrices have been employed.

Ag/CuO/MCM-48: A bimetallic silver and copper catalyst incorporated into mesoporous MCM-48 (Ag/CuO/MCM-48) has been utilized as a heterogeneous catalyst for the one-pot, three-component synthesis of pyran-pyrrole hybrid derivatives. wikipedia.org This method involves the reaction of aromatic aldehydes, malononitrile, and 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, affording the products in excellent yields (88-97%) within very short reaction times (5-10 minutes). wikipedia.org The MCM-48 support is prepared using an ionic liquid as a structure-directing agent. wikipedia.org Silver nanoparticles can also be supported on MCM-48, prepared from sources like fly ash, for other catalytic applications. semnan.ac.ir

Zinc: Zinc-based catalysts are effective for the synthesis of the saturated tetrahydropyran ring. Tetrahydropyran can be prepared by heating pentamethylene glycol with dehydrating agents like aluminum oxide or by treating pentamethylene bromide with water and zinc oxide in a sealed tube. nih.gov Furthermore, a Cu-ZnO/Al2O3 catalyst has been developed for the gas-phase hydrogenolysis of tetrahydrofurfuryl alcohol to produce tetrahydropyran. A high selectivity of 89.4% for tetrahydropyran was achieved at 270°C, demonstrating a viable route from a biomass-derived feedstock.

CsF: Cesium fluoride (B91410) (CsF) is commonly employed in organic synthesis, often as a fluoride source for halide exchange or as a base. For instance, it has been used for the fluorination of chloro-metal-phthalocyanines in DMF. researchgate.net While its direct catalytic role in the formation of the tetrahydropyran ring is not extensively documented, its basicity can promote cyclization reactions that lead to ether linkages, a key step in pyran synthesis.

CuFe2O4@starch: A magnetically recyclable bionanocatalyst, copper ferrite (B1171679) supported on starch (CuFe2O4@starch), has proven to be a green and efficient catalyst for the synthesis of 4H-pyran derivatives. royalsocietypublishing.orgroyalsocietypublishing.org This heterogeneous catalyst facilitates a one-pot, three-component reaction between an aldehyde, malononitrile, and a C-H activated acidic compound (like dimedone) in ethanol at room temperature. figshare.com The key advantages of this protocol include its environmentally friendly nature, mild conditions, simple work-up, and the ability to reuse the catalyst for at least six cycles without a significant loss of activity. royalsocietypublishing.org

Table 1: Synthesis of 4H-Pyran Derivatives using CuFe2O4@starch

| Entry | Aldehyde | Active Methylene Compound | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Chlorobenzaldehyde | Dimedone | 10 | 95 |

| 2 | 4-Nitrobenzaldehyde | Dimedone | 15 | 92 |

| 3 | Benzaldehyde | Dimedone | 10 | 90 |

| 4 | 4-Chlorobenzaldehyde | 1,3-Indandione | 15 | 93 |

| 5 | 4-Nitrobenzaldehyde | 1,3-Indandione | 20 | 90 |

Data sourced from a study on the catalytic activity of CuFe2O4@starch bionanocomposite. figshare.com

Ni(0): Nickel catalysts are versatile in organic synthesis. For the final saturation of a pyran ring, Raney nickel is a classic and effective catalyst for the hydrogenation of dihydropyran to tetrahydropyran, a reaction that proceeds with practically quantitative yield. nih.gov In the realm of C-C bond formation, modern N,N'-diaryl diazabutadiene (DAB) Ni(0) complexes have been developed as stable and soluble precatalysts suitable for high-throughput experimentation in cross-coupling reactions, offering an alternative to the standard Ni(COD)2. figshare.com

Palladium: Palladium catalysis is a powerful tool for constructing substituted dihydropyran rings. An efficient method involves the tandem palladium-catalyzed 6-exo-dig oxocyclization/coupling of δ-acetylenic β-ketoesters with aryl halides. rsc.org This reaction proceeds under mild conditions with high tolerance for various functional groups, including formyl, free hydroxyl, and amino groups, delivering dihydropyran products in very good yields with complete control of regio- and stereoselectivity. rsc.org

Base-Promoted Domino Reactions

Domino reactions, where a sequence of reactions occurs in a single pot without the isolation of intermediates, provide an elegant and efficient pathway to complex molecules from simple precursors. Base-promoted domino reactions are particularly effective for the synthesis of highly functionalized pyran derivatives.

A highly efficient domino protocol for the synthesis of 6-aryl-4-(substituted)-2-oxo-2H-pyran-3-carbonitriles has been developed using readily available α-aroylketene dithioacetals, malononitrile, and various nucleophiles. royalsocietypublishing.orgresearchgate.net The process, typically promoted by a base like potassium hydroxide (B78521) in DMF, involves a cascade of addition-elimination, intramolecular O-cyclization, and other transformations. For instance, the reaction of 3,3-bis(methylthio)-1-arylprop-2-en-1-one with malononitrile in the presence of powdered KOH at 100 °C yields 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitriles. Alternatively, using an amine as the nucleophile under similar basic conditions leads to the corresponding 4-(amino)-2-oxo-6-aryl-2H-pyran-3-carbonitriles. researchgate.net

Table 2: Base-Promoted Synthesis of Substituted 2H-Pyran-3-carbonitriles

| Entry | Aryl Group | Nucleophile | Base/Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 3-Methoxyphenyl | Piperidine (B6355638) | KOH/DMF | 86 |

| 2 | 3-Methoxyphenyl | Pyrrolidine | KOH/DMF | 85 |

| 3 | 4-Chlorophenyl | Piperidine | KOH/DMF | 88 |

| 4 | 4-Chlorophenyl | Pyrrolidine | KOH/DMF | 87 |

Data represents yields for the synthesis of 2-Oxo-6-aryl-4-(amine-1-yl)-2H-pyran-3-carbonitriles.

Cycloaddition and Annulation Strategies

Cycloaddition and annulation reactions are powerful strategies for the convergent synthesis of cyclic systems, including the tetrahydropyran ring. These methods often allow for the rapid assembly of molecular complexity.

A widely used strategy for forming pyran rings is the tandem Knoevenagel condensation followed by a 6π-electrocyclization of the resulting 1-oxatriene intermediate. This sequence can be initiated by condensing 1,3-dicarbonyl compounds with α,β-unsaturated aldehydes (enals). The stability of the resulting 2H-pyran is often enhanced by fusing it to another ring system. The reaction can be catalyzed by various amines, such as β-alanine, which facilitates an iminium-mediated Knoevenagel condensation (IMKC). This methodology is robust and has been applied to the diversity-oriented synthesis of small libraries of structurally varied 2H-pyrans.

Phosphine (B1218219) catalysis provides an effective method for the [4+2] annulation to form six-membered rings. In this approach, an allenoate, such as ethyl 2-methyl-2,3-butadienoate, acts as a 1,4-dipole synthon. figshare.com In the presence of a phosphine catalyst (e.g., tributylphosphine), it reacts with a suitable dienophile, like an N-tosylimine, to afford highly functionalized tetrahydropyridines in excellent yields with complete regioselectivity. researchgate.netfigshare.com This methodology has also been adapted for the synthesis of dihydropyrones by reacting methyl allenoate with aromatic aldehydes. The nucleophilic addition of the phosphine to the allenoate generates a zwitterionic intermediate that initiates the annulation cascade. researchgate.net

A convergent and diastereoselective method for preparing highly substituted polycyclic pyran systems is the palladium-catalyzed tandem Stille-oxa-electrocyclization reaction. royalsocietypublishing.org This strategy involves the palladium(0)-catalyzed cross-coupling of a vinyl stannane (B1208499) with a vinyl iodide, which generates a transient 1-oxatriene intermediate. This intermediate then undergoes a thermal 6π-electrocyclization to form the dihydropyran ring. The Stille reaction itself is a versatile C-C bond-forming reaction that couples an organotin compound with an organic halide, catalyzed by a palladium complex. This tandem sequence provides a powerful alternative to other methods for constructing complex pyran-containing architectures. royalsocietypublishing.org

Stereoselective Synthesis of Enantiomeric Forms of 2-(Tetrahydro-2H-pyran-4-yl)ethanol Analogs

The synthesis of specific enantiomers of tetrahydropyran derivatives is crucial for pharmaceutical applications. Several stereoselective strategies have been developed to control the three-dimensional architecture of these molecules.

One approach involves the stereoselective addition of nucleophiles to a pre-existing dihydropyranone ring. For example, the synthesis of trans-2,6-disubstituted-3-methylidenetetrahydropyran-4-ones has been achieved through the highly stereoselective Michael addition of Gilman or Grignard reagents to 3-diethoxyphosphoryldihydropyran-4-ones. The addition occurs preferentially via axial attack, leading to the trans configuration, which is then converted to the final product using a Horner-Wadsworth-Emmons olefination.

Asymmetric catalysis offers a more direct route to enantioenriched products. A quinine-derived squaramide has been shown to efficiently catalyze a triple-domino Michael/aza-Henry/cyclization reaction to produce tetrahydropyridine (B1245486) analogs with three contiguous stereogenic centers in good yields and excellent enantiomeric excesses. Similarly, a cation-binding oligoethylene glycol (oligoEG) catalyst used with potassium fluoride (KF) as the base enables a highly enantioselective cycloetherification of ε-hydroxy-α,β-unsaturated ketones to give enantioenriched tetrahydropyrans. Asymmetric hydrogenation using chiral ruthenium complexes, such as Ru(OAc)2[(S)-H8-BINAP], is another powerful tool for establishing stereocenters in molecules containing a tetrahydropyran-like core.

Table 3: Stereoselective Synthesis of Tetrahydropyridine Analogs via Organocatalytic Domino Reaction

| Entry | R1 (Dicarbonyl) | R2 (Nitroolefin) | R3 (Aldimine) | dr | ee (%) |

|---|---|---|---|---|---|

| 1 | Me | Ph | 4-MeO-Ph | >20:1 | 97 |

| 2 | Et | Ph | 4-MeO-Ph | >20:1 | 98 |

| 3 | Me | 4-Cl-Ph | 4-MeO-Ph | 10:1 | 96 |

| 4 | Me | Ph | 2-Naphthyl | >20:1 | 98 |

Data from the asymmetric synthesis of tetrahydropyridines via a one-pot multicomponent domino reaction. dr = diastereomeric ratio, ee = enantiomeric excess.

Functionalization and Derivatization Strategies

Functionalization and derivatization are key to expanding the chemical space accessible from simple pyran precursors. These strategies allow for the introduction of various substituents and the formation of more complex molecular architectures, including spirocyclic systems.

Pyran-2-ones and their fused derivatives serve as versatile synthons for a variety of heterocyclic and carbocyclic compounds through nucleophile-induced ring transformations. clockss.org The inherent reactivity of the pyranone ring, which possesses characteristics of both alkenes and arenes, allows for diverse chemical manipulations. clockss.org

The reaction of 3-(polyfluoroacyl)chromones with hydroxylamine (B1172632) exemplifies this. It proceeds through a 1,4-nucleophilic addition, followed by the opening of the pyrone ring and subsequent cyclization to yield 4H-chromeno[3,4-d]isoxazol-4-ols. ijrar.org Similarly, treating B-ring substituted 5,7-dihydroxyflavones with alkyl halides in the presence of potassium carbonate leads to an unexpected 3-alkylation via a proposed ring-opening, alkylation, and ring-closure mechanism. ijrar.org

Nitrogen nucleophiles like ammonia, hydroxylamine, and hydrazines can transform 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones into 2,5-dioxo-1,2,5,6,7,8-hexahydroquinolines. clockss.org Hydrazine (B178648) hydrate (B1144303) can also react at the 5-oxo group, leading to 3-amino-5-hydrazonoquinolinones. clockss.org These transformations highlight the utility of pyranones in constructing nitrogen-containing heterocyclic systems.

A plausible reaction mechanism for the formation of certain 2-oxo-2H-pyran-3-carbonitriles involves the nucleophilic attack of malononitrile on 3,3-bis(methylthio)-1-arylprop-2-en-1-one in the presence of a base. This is followed by intramolecular O-cyclization and subsequent hydrolysis to yield the final product. acs.org

Table 1: Examples of Nucleophilic Ring Transformations of Pyranone Derivatives

| Starting Material | Nucleophile | Product | Reference |

| 5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-dione | Ammonia | 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline | clockss.org |

| 5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-dione | Hydrazine Hydrate | 3-Amino-5-hydrazonoquinolinone | clockss.org |

| 3-(Polyfluoroacyl)chromone | Hydroxylamine | 4-(Polyfluoroalkyl)-4H-chromeno[3,4-d]isoxazol-4-ol | ijrar.org |

| 3,3-bis(methylthio)-1-arylprop-2-en-1-one | Malononitrile | 4-(Methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitrile | acs.org |

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. mychemblog.comwikipedia.org This method is widely used for synthesizing α,β-unsaturated compounds and is particularly relevant for the derivatization of pyran systems. mychemblog.combas.bg The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium (B1175870) salt. mychemblog.comwikipedia.org

Active methylene compounds, characterized by a CH2 group flanked by two electron-withdrawing groups, are key reactants. wikipedia.org Examples include malononitrile, ethyl cyanoacetate, and β-ketoesters like ethyl acetoacetate. bas.bgnih.gov Tetrahydro-4H-pyran-4-one can serve as the carbonyl component, allowing for the construction of various pyran-based derivatives.

For instance, the one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a β-ketoester in the presence of a catalyst like ethanolic piperidine can efficiently produce highly substituted 4H-pyran derivatives. nih.gov The mechanism proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization. nih.gov Various catalysts, including neodymium(III) oxide and nano-powder magnetite, have been shown to efficiently promote these reactions, often under environmentally benign conditions. mjbas.comorganic-chemistry.org

The versatility of this approach allows for the synthesis of complex structures, including spiro-heterocycles, by employing cyclic dicarbonyl compounds or active methylene reagents. semanticscholar.org For example, pyranopyrazole derivatives can be synthesized via a one-pot, four-component reaction involving hydrazine hydrate, an aldehyde, malononitrile, and a β-ketoester. nih.gov

Table 2: Knoevenagel Condensation for the Synthesis of Pyran Derivatives

| Carbonyl Compound | Active Methylene Compound | Catalyst | Product Type | Reference |

| Aromatic Aldehydes | Malononitrile, β-Ketoester | Piperidine | 2-Amino-4H-pyran | nih.gov |

| Pyridinecarbaldehydes | Malononitrile, Ethyl Cyanoacetate | Catalyst-free (H2O:EtOH) | Electron-deficient Alkenes | bas.bg |

| Aromatic Aldehydes | Malononitrile, Methyl Acetoacetate | Fe3O4/SiO2 | 4H-Pyran derivatives | nih.gov |

| Aromatic Aldehydes | Malononitrile, Tetronic Acid | Iron Triflate Nanocatalyst | Tetrahydro Furopyran | nih.gov |

Organometallic reagents, particularly organotin compounds, offer powerful tools for the synthesis and functionalization of heterocyclic systems, including tetrahydropyrans. These compounds have been utilized in various synthetic transformations, although their application in the direct synthesis of this compound is less commonly detailed in favor of their role in creating complex derivatives.

Organotin (IV) complexes are often synthesized by reacting organotin (IV) oxides or halides with ligands containing donor atoms like oxygen, nitrogen, or sulfur. orientjchem.orgresearchgate.net For example, diorganotin(IV) derivatives can be prepared through the condensation reaction of a diorganotin oxide with a suitable ligand precursor, such as dehydroacetic acid and a thiosemicarbazide, often under reflux with azeotropic removal of water. nih.gov The resulting organotin complexes can exhibit various coordination geometries, with pentacoordinated environments being common in solution for certain derivatives. nih.gov

The reactivity of organotin compounds is harnessed in cross-coupling reactions and other transformations. While specific examples leading directly to the title compound are scarce, the principles can be applied to precursors. The lipophilicity and structure of the ligands attached to the tin center are crucial in directing the compound's transport and reactivity. nih.gov Tributyltin (TBT) derivatives, for instance, have been synthesized and studied for their biological activities, which are influenced by the nature of the anionic ligand attached to the TBT moiety. nih.gov

Table 3: Synthesis of Organotin(IV) Derivatives

Acid-catalyzed reactions of pyranone derivatives, particularly tetrahydro-4H-pyran-4-one, with bifunctional nucleophiles like diols and diamines are a prominent method for constructing spiro-heterocyclic systems. nih.govmdpi.com These reactions lead to the formation of architecturally complex molecules where a second heterocyclic ring is fused at the C4 position of the pyran ring. nih.govmdpi.com

The reaction of tetrahydro-4H-pyran-4-one with diols or diamines typically proceeds via the formation of an intermediate that subsequently cyclizes to form the spiro-compound. This strategy is a key part of synthesizing diverse spiro-heterocycles which are of significant interest in medicinal chemistry. nih.govmdpi.com

For example, the synthesis of spiro[indoline-3,5′-pyrrolo[1,2-c]thiazol]-2-ones has been achieved through a one-pot multi-component condensation of α,β-unsaturated dienones with isatin (B1672199) derivatives and L-4-thiazolidinecarboxylic acid. nih.gov Another approach involves the 1,3-dipolar cycloaddition of in situ generated azomethine ylides with dipolarophiles to create complex spiro heterocyclic compounds with good yields and diastereoselectivity. nih.gov

These acid-catalyzed condensation reactions provide a pathway to novel oxa- and aza-spiro derivatives of the tetrahydropyran ring system, demonstrating the utility of pyranones as versatile building blocks in heterocyclic synthesis.

Table 4: Synthesis of Spiro-Heterocycles from Pyranone Derivatives

| Pyranone/Precursor | Reactant(s) | Conditions | Product Type | Reference |

| Isatin derivatives, α,β-unsaturated dienones | L-4-thiazolidinecarboxylic acid | CH3OH, Reflux | Spiro-oxindole | nih.gov |

| Acenaphthenequinone, Sarcosine | Dipolarophile (57) | CH3OH, Reflux | Spiro pyrrolidine | nih.gov |

| Indane-1,3-dione | 3-Vinyl-2H-chromene derivatives | Toluene, 120 °C, 4 Å MS | Spiro indanone fused pyrano[3,2-c]chromene | rsc.org |

| Steroidal ketones | Aniline, Thioglycolic acid | Benzene (B151609), Reflux | Spiro 1,3-thiazolidin-4-one | nih.gov |

Advanced Analytical and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy, which includes infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of molecular bonds.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(Tetrahydro-2H-pyran-4-yl)ethanol displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band is typically observed in the region of 3357 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the tetrahydropyran (B127337) ring and the ethyl bridge is confirmed by C-H stretching vibrations, which appear in the spectrum. Furthermore, a significant band corresponding to the C-O stretching vibration is also a key diagnostic feature.

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | ~3357 |

| C-H (Alkyl) | Stretching | 2800-3000 |

| C-O (Alcohol/Ether) | Stretching | 1000-1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed atomic connectivity within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive picture of the molecular structure can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides information about the chemical environment of each proton in the molecule. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values are all used to assign protons to their specific locations. The protons on the tetrahydropyran ring and the ethanol (B145695) side chain give rise to distinct signals, allowing for their unambiguous assignment. For example, the protons on the carbon bearing the hydroxyl group will have a characteristic chemical shift, as will the protons on the carbons of the tetrahydropyran ring.

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂-OH | ~3.5 | t | 2H |

| -CH- (ring) | ~1.6-1.8 | m | 1H |

| -CH₂- (ring, axial & equatorial) | ~1.2-1.4 and ~3.3-3.9 | m | 8H |

| -OH | Variable | s | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For instance, the carbon atom bonded to the hydroxyl group will have a higher chemical shift compared to the other aliphatic carbons in the molecule.

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

|---|---|

| -CH₂-OH | ~60-65 |

| -CH₂- (ring) | ~30-40 |

| -CH- (ring) | ~35-40 |

| -CH₂-O- (ring) | ~65-70 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This precise mass measurement allows for the determination of the elemental composition of the molecule, confirming its molecular formula. nih.gov In addition to the molecular ion peak, the mass spectrum will also show fragment ions resulting from the cleavage of specific bonds within the molecule. libretexts.orglibretexts.org The fragmentation pattern is characteristic of the compound's structure and can be used to further confirm the identity of the molecule. libretexts.orglibretexts.org For alcohols, common fragmentation pathways include the loss of a water molecule and alpha-cleavage. libretexts.org

| Ion | Description | Calculated m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 130.10 |

| [M-H₂O]⁺ | Loss of water | 112.09 |

| [M-C₂H₅O]⁺ | Alpha-cleavage | 85.06 |

HPLC-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical tool for the identification and quantification of this compound. This technique combines the separation capabilities of HPLC with the mass analysis capabilities of MS, providing a high degree of sensitivity and selectivity.

In a typical HPLC-MS analysis, the compound is first separated from a mixture on an HPLC column. For molecules like this compound, a reverse-phase column, such as a C18 column, is often employed. The mobile phase generally consists of a mixture of an aqueous component (often water with a small amount of acid like formic acid or acetic acid to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the efficient separation of compounds with varying polarities.

Following separation by HPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique for this type of molecule as it is a soft ionization method that typically results in minimal fragmentation, allowing for the clear observation of the molecular ion. In positive ion mode, this compound (with a molecular weight of 130.18 g/mol ) would be expected to be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 131.19. It may also form adducts with other cations present in the mobile phase, such as sodium [M+Na]⁺. High-resolution mass spectrometry can be used to confirm the elemental composition of the detected ions with high accuracy.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental to the isolation and purity evaluation of this compound, ensuring that the compound is free from starting materials, byproducts, and other impurities.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and convenient technique for monitoring the progress of reactions that synthesize this compound and for preliminary purity checks. A small amount of the sample is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel.

The plate is then developed in a sealed chamber containing a solvent system (eluent). For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used. The ratio of these solvents is optimized to achieve good separation, which is indicated by the Retention Factor (Rf) value. The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

After development, the spots are visualized. Since this compound does not absorb UV light, a chemical stain is required for visualization. Common stains include potassium permanganate (B83412) solution or p-anisaldehyde stain, which react with the alcohol functional group to produce a colored spot. For example, in the purification of other heterocyclic compounds, TLC with a petroleum ether:ethyl acetate eluent system is often utilized. google.com

Flash Chromatography

For the purification of this compound on a larger scale than TLC, flash chromatography is the method of choice. This technique is a form of preparative column chromatography that uses a positive pressure to force the solvent through the column, which is typically packed with silica gel. This results in a faster and more efficient separation compared to traditional gravity-fed column chromatography.

The choice of the mobile phase (eluent) for flash chromatography is critical and is usually determined by prior analysis using TLC. A solvent system that gives an Rf value of approximately 0.2-0.4 for the desired compound on a TLC plate is often a good starting point for flash chromatography. A gradient of solvents, starting with a less polar mixture and gradually increasing the polarity, is frequently employed to elute the compounds from the column in order of increasing polarity. For instance, a common mobile phase for the purification of compounds with similar polarity is a gradient of ethyl acetate in petroleum ether. google.com The fractions collected from the column are then analyzed (e.g., by TLC or GC-MS) to identify those containing the pure this compound.

High Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and reproducible chromatographic technique used for the final purity assessment and quantitative analysis of this compound. Due to the lack of a strong chromophore in the molecule, detection is typically achieved using a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). Alternatively, derivatization to introduce a UV-absorbing group can be performed.

For purity analysis, a specific HPLC method would be developed and validated. This would involve selecting an appropriate column (e.g., a C18 reverse-phase column) and a suitable mobile phase. An isocratic mobile phase (constant composition) of a water/acetonitrile or water/methanol mixture might be sufficient for purity determination. The flow rate would be optimized to ensure good resolution of the main peak from any impurity peaks. The percentage purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed by analyzing standards of known concentration.

While a specific HPLC method for this compound is not publicly documented, a representative method for a related compound utilizes a reverse-phase column with UV detection at 220 nm and 254 nm, employing a gradient of water and acetonitrile. google.com

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. This technique requires the compound to be in a crystalline form. While obtaining a single crystal of a relatively simple and flexible molecule like this compound can be challenging, if successful, the analysis would provide a wealth of structural information.

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a three-dimensional electron density map of the molecule can be constructed. From this map, the exact positions of the atoms, bond lengths, bond angles, and torsional angles can be determined.

For this compound, X-ray crystallography would confirm the chair conformation of the tetrahydropyran ring, which is the most stable conformation. It would also reveal the orientation of the ethanol substituent on the ring (axial or equatorial). In many functionalized tetrahydropyran derivatives, the substituent prefers an equatorial position to minimize steric hindrance. nih.govnih.govacs.org The crystal structure would also show how the molecules pack in the solid state, including any intermolecular hydrogen bonding involving the hydroxyl group.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula, C₇H₁₄O₂.

The theoretical elemental composition is calculated as follows:

Molecular Weight of C₇H₁₄O₂ = (7 * 12.011) + (14 * 1.008) + (2 * 15.999) = 84.077 + 14.112 + 31.998 = 130.187 g/mol

Carbon (C): (84.077 / 130.187) * 100% = 64.58%

Hydrogen (H): (14.112 / 130.187) * 100% = 10.84%

Oxygen (O): (31.998 / 130.187) * 100% = 24.58%

The experimental values obtained from elemental analysis should be in close agreement (typically within ±0.4%) with these theoretical values to confirm the empirical formula and support the purity of the compound.

Design and Synthesis of 2 Tetrahydro 2h Pyran 4 Yl Ethanol Analogs and Fused Systems

Synthesis of Variously Substituted Tetrahydro-2H-pyran Derivatives

The construction of the tetrahydropyran (B127337) ring with diverse substitution patterns is a cornerstone of modern synthetic organic chemistry. A multitude of methods have been developed, leveraging different catalytic systems and reaction pathways to achieve high levels of control over regioselectivity and stereoselectivity.

Key synthetic strategies include:

Intramolecular Cycloetherification and Related Cyclizations: One of the most direct methods involves the cyclization of acyclic precursors. This can be achieved through various means:

The platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins provides an efficient route to substituted THPs, tolerating a range of functional groups like esters, amides, and various ethers. organic-chemistry.org

Cerium ammonium (B1175870) nitrate (B79036) can be used to stereoselectively cyclize tertiary 1,4- and 1,5-diols into their corresponding cyclic ethers at room temperature. organic-chemistry.org

The intramolecular oxa-Michael addition, which is the 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system, is a widely used method for constructing the THP ring. nih.gov

Palladium-catalyzed intramolecular alkoxycarbonylation has been employed to desymmetrize bis-homoallylic alcohols, yielding 2,6-cis-substituted THP derivatives. nih.gov

Prins Cyclization: This reaction involves the acid-catalyzed condensation of an alkene or alkyne with an aldehyde. The Prins cyclization of homoallylic alcohols with aldehydes is a powerful method for producing tetrahydropyran-4-ol derivatives, often with high cis-selectivity. organic-chemistry.orgnih.gov

C-H Bond Functionalization: Recent advances allow for the direct installation of functional groups onto a pre-existing THP ring by activating otherwise inert C-H bonds. This atom-economical approach avoids the need for pre-functionalized substrates. For instance, Pd(II)-catalyzed γ-C–H arylation of aminotetrahydropyrans has been developed to create highly substituted and medicinally relevant scaffolds. nih.govnih.gov

Hetero-Diels-Alder Reactions: This [4+2] cycloaddition strategy, involving a diene and a heterodienophile (like an aldehyde), is a powerful tool for constructing dihydropyran rings, which can then be reduced to the corresponding tetrahydropyran. rsc.org

Ring-Closing Metathesis (RCM): RCM has become an indispensable tool for forming cyclic structures, including THPs, due to its high functional group tolerance. It is particularly valuable in the synthesis of complex natural products containing the THP moiety, such as the marine macrolide neopeltolide. nih.gov

The table below summarizes some of the key methods for synthesizing substituted tetrahydropyran rings.

| Synthetic Method | Reactants/Precursors | Key Features & Catalysts | Reference(s) |

| Intramolecular Hydroalkoxylation | γ- or δ-Hydroxy olefins | Platinum-catalyzed; tolerates various functional groups. | organic-chemistry.org |

| Prins Cyclization | Homoallylic alcohols and aldehydes | Acid-catalyzed (e.g., pTsOH); often yields cis-isomers. | organic-chemistry.orgnih.gov |

| Oxa-Michael Addition | Hydroxy-α,β-unsaturated ketones | Base-catalyzed (e.g., KF); can be highly enantioselective. | organic-chemistry.orgnih.gov |

| C-H Arylation | Aminotetrahydropyran and aryl iodides | Palladium(II)-catalyzed; allows for direct functionalization. | nih.gov |

| Ring-Closing Metathesis | Acyclic dienes | Ruthenium-based catalysts (e.g., Grubbs catalysts). | nih.gov |

| Hetero-Diels-Alder Reaction | Dienes and aldehydes | Lewis acid or chiral chromium(III) catalysts for stereocontrol. | nih.gov |

Integration of the Tetrahydropyran Moiety into Fused Heterocyclic Systems

Fusing the tetrahydropyran ring with other heterocyclic or carbocyclic systems generates a vast library of structurally complex and often biologically active molecules. These fused systems are prevalent in natural alkaloids and synthetic compounds with significant pharmacological properties.

Chromenes and their hydrogenated analogs (chromans and tetrahydrobenzo[b]pyrans) are benzopyran structures where a pyran ring is fused to a benzene (B151609) ring. These scaffolds are present in many natural products and are known for a wide range of biological activities. jwent.netnih.gov

Synthesis of these fused systems often involves multicomponent reactions (MCRs). A common approach is the one-pot, three-component reaction of an aldehyde, malononitrile (B47326), and a phenolic component like dimedone or 4-hydroxycoumarin (B602359). jwent.netrsc.org For instance, 3,4-dihydropyrano[c]chromene derivatives can be efficiently synthesized using a magnetic nanocatalyst (Fe3O4@SiO2-SO3H) to catalyze the reaction between an aromatic aldehyde, malononitrile, and 4-hydroxycoumarin. jwent.net Similarly, various catalysts, including layered double hydroxides, facilitate the green synthesis of tetrahydrobenzo[b]pyrans under mild conditions. rsc.org Another advanced method involves the use of Pd(II)/bis-sulfoxide C-H activation and Lewis acid co-catalysis to construct chroman motifs from alcohols. organic-chemistry.org

The fusion of a pyran ring with other heterocycles gives rise to a diverse family of compounds with significant therapeutic potential.

Pyranocoumarins: These compounds, where a pyran ring is fused to a coumarin (B35378) core, are abundant in nature and exhibit a wide spectrum of bioactivities, including anti-HIV, anticancer, and anti-inflammatory properties. thieme-connect.comrsc.org Synthetic strategies often involve building the pyran ring onto a pre-existing coumarin scaffold. A prominent method is the reaction of 4-hydroxycoumarin with α,β-unsaturated aldehydes or ketones. researchgate.net Isocyanide-based multicomponent reactions have also been employed, where treating an isocyanide, dimethyl acetylenedicarboxylate, and 4-hydroxycoumarin in water yields pyrano[3,2-c]coumarin derivatives. thieme-connect.com

Pyranoquinolinones: The pyranoquinolinone skeleton is a core structure in numerous alkaloids and synthetic compounds with activities such as anti-tumor and anti-inflammatory effects. royalsocietypublishing.org These can be synthesized through one-pot cyclocondensation reactions. For example, indole-based pyranoquinoline derivatives have been prepared by reacting indole-3-carbaldehydes, active methylene (B1212753) compounds, and 4-hydroxyquinolin-2(1H)-one in the presence of an organocatalyst. royalsocietypublishing.org Another powerful method is the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols, which can selectively yield either pyrano[3,2-c]quinolones or furo[3,2-c]quinolones depending on the catalyst and conditions. nih.govrsc.org

Pyranonaphthoquinones: This class of metabolites shares a common naphtho[2,3-c]pyran-5,10-dione ring system and is known for antibacterial, antifungal, and anticancer properties. rsc.orgrsc.org Their synthesis is challenging but has been achieved through methods like the Dötz benzannulation sequence using Fischer carbenes to construct the core ring system. rsc.org Synthetic efforts have also focused on creating dimeric pyranonaphthoquinones, such as actinorhodin. oup.com

Pyranopyrazoles: These fused heterocycles are of great interest due to their wide pharmacological applications. mdpi.com Their synthesis is dominated by one-pot, four-component reactions involving an aldehyde, malononitrile, hydrazine (B178648) hydrate (B1144303), and a β-ketoester (e.g., ethyl acetoacetate). sciensage.inforesearchgate.netrsc.org These reactions are often promoted by a wide variety of sustainable and recyclable catalysts, including various nanoparticles (e.g., ZnO, Y3Fe5O12) and organocatalysts (e.g., isonicotinic acid), highlighting a shift towards green chemistry principles. rsc.orgrsc.org

Pyranopyridines: The fusion of pyran and pyridine (B92270) rings results in compounds with potential applications in medicinal chemistry. The synthesis of functionalized 4H-pyrano[3,2-c]pyridines has been reported starting from 4-hydroxy-6-methyl-2-pyridone. nih.govrsc.org

The table below provides an overview of synthetic approaches to these fused systems.

| Fused Heterocycle | Key Starting Materials | Common Synthetic Strategy | Catalyst/Reagent Examples | Reference(s) |

| Pyranocoumarins | 4-Hydroxycoumarin, α,β-unsaturated aldehydes | Michael addition followed by cyclization | Ytterbium triflate, Acid catalysts | thieme-connect.comresearchgate.net |

| Pyranoquinolinones | 4-Hydroxyquinolin-2-one, aldehydes, active methylenes | One-pot multicomponent reaction | TBAF, pTsOH, CuOTf | royalsocietypublishing.orgnih.gov |

| Pyranonaphthoquinones | Fischer carbenes, naphthalenes | Dötz benzannulation, OPS reaction | TMS-triflate | rsc.org |

| Pyranopyrazoles | Aldehydes, malononitrile, hydrazine hydrate, ethyl acetoacetate | One-pot four-component reaction | ZnO nanoparticles, Y3Fe5O12, Isonicotinic acid | mdpi.comrsc.orgrsc.org |

| Pyranopyridines | 4-Hydroxypyridone, various reagents | Multistep or multicomponent reactions | - | nih.govrsc.org |

The tetrahydropyran ring is a key component of many complex polycyclic natural products, including marine macrolides and dimeric antibiotics. The synthesis of these molecules represents a significant challenge and showcases the power of modern synthetic methods. rsc.org For example, the total synthesis of neopeltolide, a 14-membered macrolide with a THP ring, has been achieved using advanced strategies like a Prins-type macrocyclization to simultaneously form the THP ring and the larger macrocyclic skeleton. nih.gov Other key steps in such syntheses include ring-closing metathesis and hetero-Diels-Alder reactions to construct the core THP unit with precise stereochemical control. nih.gov The synthesis of dimeric pyranonaphthoquinones, like γ-actinorhodin, further illustrates the complexity involved in assembling multiple heterocyclic systems into a single molecular architecture. oup.com

Development of Derivatives with Specific Functional Groups (e.g., Amides, Esters, Ethers, Amines, Nitriles, Halo-Substituted Moieties, Pyrazoles, Triazoles, Oxadiazoles, Indazoles, Piperidines)

To explore structure-activity relationships and optimize pharmacological properties, the tetrahydropyran scaffold is often decorated with a wide variety of functional groups and other heterocyclic moieties.

Oxygen- and Nitrogen-Containing Functional Groups:

Ethers, Esters, and Amides: These functional groups are commonly incorporated into THP-containing molecules. Synthetic routes are often designed to be compatible with these groups. For example, platinum-catalyzed hydroalkoxylation tolerates esters and amides, while specific reactions like Weinreb amidation or Yamaguchi esterification are used to install these groups at desired positions during a multi-step synthesis. organic-chemistry.orgnih.gov The THP moiety itself is famously used as an acid-labile protecting group for alcohols, forming a THP ether. wikipedia.org

Amines: The introduction of an amino group is of particular interest for its ability to form salt and engage in hydrogen bonding. Highly substituted aminotetrahydropyrans can be synthesized via stereospecific, multi-vector C–H functionalization, allowing for the sequential installation of aryl and alkyl groups onto an amino-THP core. nih.gov

Nitriles: The nitrile group can serve as a precursor to other functionalities or as a key pharmacophore itself. It can be introduced using reagents like sodium cyanide (NaCN) to displace a leaving group, as demonstrated in the synthesis of neopeltolide. nih.gov Additionally, synthetic routes involving nitrile oxides have been developed to produce THP-4-ones. nih.gov

Heterocyclic Appendages:

Pyrazoles, Triazoles, Oxadiazoles, Indazoles: Attaching other five-membered nitrogen heterocycles to the THP core can significantly modify a molecule's properties. For instance, a focused library of pyranonaphthoquinone analogues has been synthesized, including the first reported example with an appended tetrazole functionality. nih.gov Fused tetrahydropyran-tetrahydrofuran rings incorporating triazoles have also been designed as novel ligands for HIV protease inhibitors. nih.gov

Piperidines: The synthesis of related nitrogen-containing heterocycles like piperidines often employs similar strategies to those used for THPs. For example, dihapto-coordinate dihydropyridine (B1217469) complexes can undergo regioselective amination to produce cis-disubstituted 1,2,5,6-tetrahydropyridines, which are precursors to functionalized piperidines. nih.gov

The development of these derivatives is driven by the need for new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. The ability to synthetically access this vast chemical space is crucial for the advancement of drug discovery programs based on the versatile tetrahydropyran scaffold.

Biological and Pharmacological Investigations of 2 Tetrahydro 2h Pyran 4 Yl Ethanol Derivatives

Anticancer and Antitumor Activity Studies

The quest for novel and more effective cancer therapies has identified heterocyclic compounds, especially those containing a pyran moiety, as a promising area of research. nih.gov Pyran derivatives have been shown to exhibit significant anticancer properties, targeting the uncontrolled cell growth that is a hallmark of cancer. rsc.org The therapeutic potential of these compounds stems from their ability to interfere with crucial cellular pathways that regulate cell proliferation and apoptosis (programmed cell death), leading to the inhibition of cancer cell growth and the disruption of processes essential for tumor progression. rsc.org

In Vitro Cellular Proliferation Inhibition

A primary method for evaluating the anticancer potential of 2-(tetrahydro-2H-pyran-4-yl)ethanol derivatives is through in vitro assays that measure their ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric in these studies.

Various pyran derivatives have demonstrated potent anti-proliferative effects across a range of human cancer cell lines. For instance, a series of fused pyran derivatives were tested against MCF7 (breast adenocarcinoma), A549 (lung adenocarcinoma), and HCT116 (colorectal carcinoma) cell lines. rsc.org Compounds 6e , 14b , and 8c from this series were identified as particularly potent, with IC50 values of 12.46 µM against MCF7, 0.23 µM against A549, and 7.58 µM against HCT116, respectively. rsc.org In another study, 4H-pyran derivatives 4d and 4k were found to suppress the proliferation of HCT-116 cells with IC50 values of 75.1 µM and 85.88 µM, respectively. nih.gov

Furthermore, adamantyl pyran-4-one derivatives have also been evaluated. Derivatives of kojic acid showed good-to-moderate activity, with IC50 values ranging from 13.1 to 43.0 μM on K562, HeLa, Caco-2, and NCI-H358 cell lines. nih.gov These results highlight the capacity of the pyran scaffold to serve as a basis for the development of effective anti-proliferative agents.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 6e | MCF7 (Breast Adenocarcinoma) | 12.46 ± 2.72 | rsc.org |

| Compound 14b | A549 (Lung Adenocarcinoma) | 0.23 ± 0.12 | rsc.org |

| Compound 8c | HCT116 (Colorectal Carcinoma) | 7.58 ± 1.01 | rsc.org |

| Compound 4d | HCT-116 (Colorectal Carcinoma) | 75.1 | nih.gov |

| Compound 4k | HCT-116 (Colorectal Carcinoma) | 85.88 | nih.gov |

| Kojic Acid Derivatives | K562, HeLa, Caco-2, NCI-H358 | 13.1 - 43.0 | nih.gov |

Mechanisms of Apoptosis Induction (Intrinsic and Extrinsic Caspase Pathways)

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. Pyran derivatives have been shown to trigger this process in cancer cells through various mechanisms. rsc.org Studies have revealed that these compounds can induce morphological changes characteristic of apoptosis, such as cell shrinkage and chromatin condensation. rsc.orgscispace.com

The apoptotic process is executed by a family of proteases called caspases. Research has shown that certain 4H-pyran derivatives induce apoptosis in HCT-116 cells by activating caspase-3. nih.gov The activation of caspase-3 is a central event in both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade. nih.gov The extrinsic pathway is triggered by the binding of ligands to death receptors on the cell surface, such as the Fas receptor. nih.gov For example, ethanol-induced apoptosis in the liver has been shown to involve both Fas-mediated and cytochrome c-mediated activation of caspase-3. nih.gov

Furthermore, investigations into fused pyran derivatives demonstrated their ability to induce DNA double-strand breaks, a potent trigger for apoptosis. rsc.org Apoptotic assessment using annexin (B1180172) V binding confirmed that these compounds induce apoptosis in a time-dependent manner. For instance, compound 14b led to a significant increase in apoptotic bodies in the A549 cell line, reaching 47.20% after 48 hours of incubation. rsc.org

Effects on Cell Cycle Progression

The cell cycle is a tightly regulated series of events that leads to cell division and replication. Dysregulation of the cell cycle is a fundamental characteristic of cancer, making it an attractive target for therapeutic intervention. rsc.org

Studies on fused pyran derivatives have shown that they can effectively block or inhibit the progression of the cell cycle in cancer cells at various phases, including G0/G1, S, and G2/M. rsc.org For example, a tetrahydroisoquinoline derivative, LFZ-4-46 , was found to induce cell cycle arrest and apoptosis by causing DNA damage. nih.gov Similarly, the compound SYNAP , a (R)-tryptophanol-derived bicyclic lactam, demonstrated p53-dependent growth inhibition associated with cell cycle arrest and apoptosis in HCT116 cells. nih.gov This ability to halt the cell division process prevents the proliferation of cancerous cells and can lead to their eventual death.

Target Identification and Pathway Modulation (e.g., TRK, ALK, ROS1 Kinases, TGF-βR1/ALK5 Inhibition)

To understand the precise mechanisms of action, researchers aim to identify the specific molecular targets and pathways modulated by these anticancer compounds. Pyran derivatives have been implicated in the inhibition of several key signaling molecules involved in cancer progression.

TRK, ALK, and ROS1 Kinases: Anaplastic lymphoma kinase (ALK) and ROS1 are receptor tyrosine kinases that, when rearranged, can act as oncogenic drivers in certain cancers, notably non-small cell lung cancer (NSCLC). nih.govnih.gov Crizotinib, a multi-targeted tyrosine kinase inhibitor, is effective against NSCLC harboring ALK and ROS1 rearrangements. nih.gov The search for new ALK/ROS1 inhibitors has led to the development of novel 2,4-diarylaminopyrimidine analogues, which incorporate pyran-related motifs, that show potent activity against wild-type and mutated kinases. researchgate.net

TGF-βR1/ALK5 Inhibition: The transforming growth factor-beta (TGF-β) signaling pathway plays a complex role in cancer. The TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5), is a key kinase in this pathway. nih.gov Inhibition of ALK5 is a therapeutic strategy being explored for cancer. Small molecule inhibitors of ALK5, such as SB-505124 , have been developed and characterized. nih.gov Furthermore, lung-selective ALK5 inhibitors like THRX-144646 have been designed to provide localized therapeutic effects while minimizing systemic toxicities. nih.gov

CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is another crucial regulator of the cell cycle. Overexpression of CDK2 is linked to the oncogenesis of colorectal cancer. nih.gov Certain 4H-pyran derivatives have been shown to block the proliferation of HCT-116 cells by inhibiting the kinase activity of CDK2 and downregulating its expression. nih.gov

Evaluation Against Various Human Cancer Cell Lines (e.g., A2780, A549, HeLa, SW480, HCT-116, DLD-1)

The anticancer activity of pyran derivatives has been evaluated against a broad spectrum of human cancer cell lines to assess their potential efficacy across different tumor types.

HCT-116 and DLD-1 (Colorectal Cancer): HCT-116 is a frequently used cell line in studies of pyran derivatives. Several compounds have shown significant activity, including inducing apoptosis via caspase-3 activation and inhibiting proliferation through CDK2 downregulation. nih.govnih.govmdpi.com Extracts from the ascidian Lissoclinum cf badium containing pyran-like structures also showed inhibitory activity against DLD-1 and HCT116 cells. researchgate.net

A549 (Lung Carcinoma): Fused pyran derivatives have demonstrated potent cytotoxicity against A549 cells, with some compounds exhibiting sub-micromolar IC50 values. rsc.org Other tetrahydrobenzo[b]pyran derivatives have also shown effectiveness against this cell line. researchgate.net

HeLa (Cervical Cancer): Adamantyl pyran-4-one derivatives have been tested for their in vitro antiproliferative activity against HeLa cells, showing moderate efficacy. nih.gov

Other Cell Lines: The activity of pyran derivatives has also been confirmed against breast adenocarcinoma (MCF7) rsc.org, gastric cancer (MKN-45), and colorectal adenocarcinoma (HC-29). researchgate.net While direct studies on A2780 (ovarian carcinoma) and SW480 (colorectal adenocarcinoma) for this compound derivatives are less commonly cited in the provided context, the broad activity profile of pyran-based compounds suggests potential efficacy that warrants further investigation.

| Cell Line | Cancer Type | Key Findings for Pyran Derivatives | References |

|---|---|---|---|

| HCT-116 | Colorectal Carcinoma | Inhibition of proliferation, induction of apoptosis, cell cycle arrest, CDK2 inhibition. | rsc.orgnih.govnih.govmdpi.comresearchgate.net |

| A549 | Lung Carcinoma | Potent cytotoxicity, induction of apoptosis. | rsc.orgresearchgate.netresearchgate.netrsc.org |

| HeLa | Cervical Cancer | Moderate antiproliferative activity. | nih.gov |

| DLD-1 | Colorectal Cancer | Growth inhibitory activity. | researchgate.net |

| MCF7 | Breast Adenocarcinoma | Potent cytotoxicity and inhibition of colony formation. | rsc.org |

Antimicrobial and Antibacterial Efficacy

The threat of antimicrobial resistance necessitates the discovery of new compounds with efficacy against pathogenic microorganisms. Research into the antimicrobial potential of this compound derivatives is an active area of investigation.

Activity Against Gram-Positive and Gram-Negative Bacteria

Derivatives of the broader 4H-pyran class have demonstrated notable antibacterial activity. For instance, certain spiro-4H-pyran derivatives have been synthesized and evaluated for their efficacy against various bacterial species. One such study revealed that a cytosine derivative of spiroaminopyran was particularly effective against clinical isolates of both Staphylococcus aureus (a Gram-positive bacterium) and Streptococcus pyogenes (also Gram-positive), with Minimum Inhibitory Concentrations (MICs) of 32 and 64 µg/mL, respectively. nih.gov However, the same compound was found to be inactive against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa at concentrations up to 512 µg/mL. nih.gov

Another study on 2-amino-pyran derivatives showed inhibitory activity against both Staphylococcus aureus and Escherichia coli, with inhibition diameters ranging from 10 mm to 35 mm at concentrations of 0.0001 to 0.01 mg/ml. sciencescholar.us It is important to note that while these findings for related pyran structures are promising, specific data on the antibacterial spectrum of direct derivatives of this compound against a wide range of Gram-positive and Gram-negative bacteria remains limited in publicly available research.

| Derivative Class | Bacterial Strain | Gram Type | Activity (MIC) | Reference |

|---|---|---|---|---|

| Spiroaminopyran (Cytosine derivative) | Staphylococcus aureus | Gram-Positive | 32 µg/mL | nih.gov |

| Spiroaminopyran (Cytosine derivative) | Streptococcus pyogenes | Gram-Positive | 64 µg/mL | nih.gov |

| Spiroaminopyran (Cytosine derivative) | Escherichia coli | Gram-Negative | ≥512 µg/mL (inactive) | nih.gov |

| Spiroaminopyran (Cytosine derivative) | Pseudomonas aeruginosa | Gram-Negative | ≥512 µg/mL (inactive) | nih.gov |

Specific Inhibition of Pathogenic Microorganisms (e.g., Helicobacter pylori)

Research has identified a specific tetrahydropyran (B127337) derivative with promising activity against Helicobacter pylori, a bacterium linked to various gastric pathologies. An in vitro study demonstrated that the compound (2S,3S,4S,5S,6S-2-(acetoxymethyl)-6-(4-chlorophenyl)-3-(pyridine-4-yl)5-thioxo-4,5-dihydro-1,2,4-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate (JAK05) inhibits H. pylori. medchemexpress.com This finding highlights the potential of the tetrahydropyran scaffold in the development of novel anti-H. pylori agents.

Antifungal Spectrum of Activity

The antifungal properties of pyran derivatives are also under investigation. Studies on 2',4'-dihydroxychalcone, a compound that can be considered a distant relative of the pyran family, have shown antifungal effects. For example, it was found to be effective against Aspergillus fumigatus, with a Minimum Inhibitory Concentration (MIC) that inhibits 50% of growth (MIC50) between 64 and 128 µg/mL. nih.gov However, specific studies detailing the antifungal spectrum of direct derivatives of this compound against key fungal pathogens like Candida albicans and Aspergillus niger are not widely available.

Antioxidant Properties and Reactive Oxygen Species Scavenging

Derivatives of pyran have shown potential as antioxidants. The antioxidant capacity is often evaluated by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).

In a study of 4H-pyran derivatives, several compounds exhibited significant DPPH radical scavenging activity. nih.gov Notably, compounds designated as 4g and 4j in the study demonstrated promising free radical scavenging activities with IC50 values of 0.329 and 0.1941 mM, respectively. nih.gov For comparison, the standard antioxidant butylated hydroxytoluene (BHT) had an IC50 of 0.245 mM in the same study. nih.gov Furthermore, research on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound formed during the Maillard reaction, showed strong scavenging activity against DPPH radicals, with a 90.7% scavenging rate at a concentration of 350 μM. nih.gov While these results are for related pyran structures, they suggest that the pyran ring system is a promising scaffold for the development of novel antioxidants. Specific research on the antioxidant properties of this compound derivatives is an area that warrants further investigation.

| Derivative Class | Assay | Activity (IC50) | Reference |

|---|---|---|---|

| 4H-Pyran derivative (4j) | DPPH Radical Scavenging | 0.1941 mM | nih.gov |

| 4H-Pyran derivative (4g) | DPPH Radical Scavenging | 0.329 mM | nih.gov |

| Butylated Hydroxytoluene (BHT) (Standard) | DPPH Radical Scavenging | 0.245 mM | nih.gov |

Anti-inflammatory Response Modulation

A significant finding in the pharmacological investigation of tetrahydropyran derivatives is their ability to modulate inflammatory responses. A study on the compound ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (B129727) (LS20) demonstrated a notable anti-inflammatory effect. researchgate.netnih.gov This derivative was shown to reduce the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.netnih.gov The study also found that LS20 reduced leukocyte migration, a key event in the inflammatory cascade. researchgate.netnih.gov

Furthermore, the previously mentioned tetrahydropyran derivative, JAK05, also exhibited anti-inflammatory properties, contributing to its protective effects in a model of gastric ulcers. medchemexpress.com These findings underscore the potential of the tetrahydropyran moiety as a core structure for the development of new anti-inflammatory agents.

| Compound | Mechanism | Effect | Reference |

|---|---|---|---|

| ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20) | Inhibition of Pro-inflammatory Cytokine Production | Reduced production of TNF-α and IL-6 | researchgate.netnih.gov |

| JAK05 | Suppression of Inflammation | Contributed to the healing of gastric ulcers | medchemexpress.com |

Antiviral Activity Research (e.g., Hepatitis Virus Inhibition)

The tetrahydropyran scaffold has also been investigated for its potential in developing antiviral agents. Notably, (Tetrahydro-2H-pyran-4-yl)methanol has been identified as a potential inhibitor of the hepatitis virus. medchemexpress.com